

In-depth Technical Guide: 1-isopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-isopropyl-1H-pyrazol-4-amine**

Cat. No.: **B1282759**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-isopropyl-1H-pyrazol-4-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and potential biological significance based on available literature.

Chemical Properties and Data

1-isopropyl-1H-pyrazol-4-amine (CAS RN: 97421-16-4) is a substituted pyrazole with an isopropyl group at the N1 position and an amino group at the C4 position. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[\[1\]](#)

Table 1: Physicochemical Properties of **1-isopropyl-1H-pyrazol-4-amine**


Property	Value	Source
CAS Registry Number	97421-16-4	Santa Cruz Biotechnology[2]
Molecular Formula	C ₆ H ₁₁ N ₃	Santa Cruz Biotechnology[2]
Molecular Weight	125.17 g/mol	Santa Cruz Biotechnology[2]
IUPAC Name	1-propan-2-ylpyrazol-4-amine	BLD Pharm[3]
Synonyms	4-AMINO-1-ISOPROPYL-1H-PYRAZOLE, 1-ISOPROPYL PYRAZOL-4-AMINE	ChemicalBook[4]

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in the public domain.

Synthesis

The synthesis of **1-isopropyl-1H-pyrazol-4-amine** is not extensively detailed in peer-reviewed literature as a primary focus. However, a common and effective method for the preparation of N-alkylated 4-aminopyrazoles involves a two-step process: N-alkylation of a 4-nitropyrazole precursor followed by the reduction of the nitro group.

A general synthetic workflow is outlined below, adapted from established methodologies for structurally related compounds.[5]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-isopropyl-1H-pyrazol-4-amine**.

Experimental Protocols

Protocol 1: N-Isopropylation of 4-Nitropyrazole

This protocol describes the N-isopropylation of 4-nitropyrazole to yield 1-isopropyl-4-nitro-1H-pyrazole.

- Materials:

- 4-Nitropyrazole
- Isopropyl bromide (2-bromopropane)
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

- Procedure:

- To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 1-isopropyl-4-nitro-1H-pyrazole.

Protocol 2: Reduction of 1-isopropyl-4-nitro-1H-pyrazole

This protocol details the reduction of the nitro group to an amine.

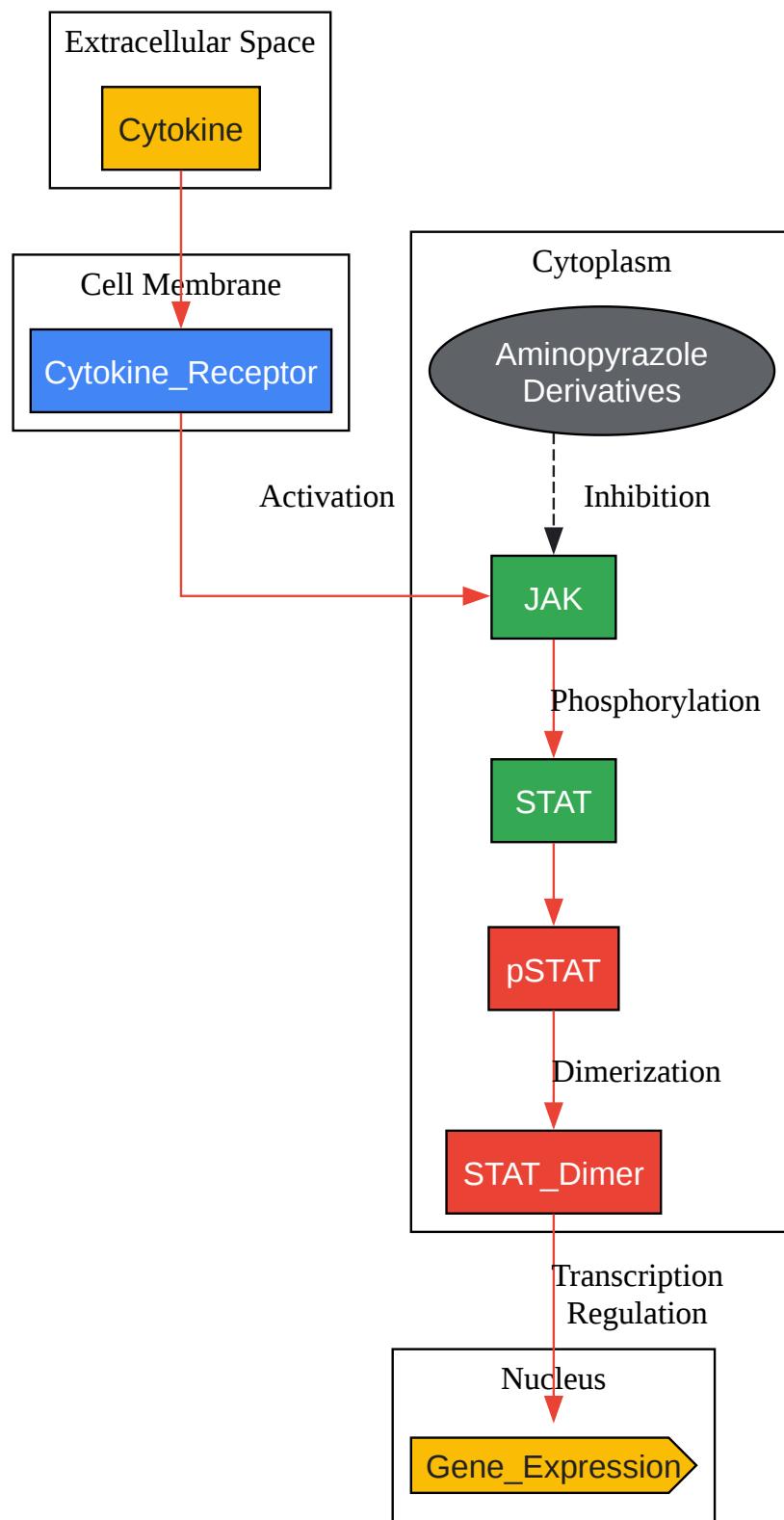
- Materials:

- 1-isopropyl-4-nitro-1H-pyrazole
- Iron powder (Fe)
- Concentrated Hydrochloric acid (HCl)
- Ethanol
- Saturated sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)

- Procedure:

- Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.
- Add iron powder (5.0 eq) to the suspension.
- Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
- Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[\[5\]](#)
- Cool the reaction mixture and filter through a pad of celite to remove iron salts.
- Concentrate the filtrate under reduced pressure.

- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield **1-isopropyl-1H-pyrazol-4-amine**.^[5]


Biological Activity and Potential Applications

While specific quantitative biological data for **1-isopropyl-1H-pyrazol-4-amine** is scarce in publicly available literature, the broader class of aminopyrazole derivatives has been extensively investigated for various therapeutic applications.^{[1][6][7][8][9]} Pyrazole-based compounds are known to be inhibitors of a wide range of kinases.^[8]

Kinase Inhibition

The 4-amino-(1H)-pyrazole scaffold is a key structural motif in the development of potent kinase inhibitors, particularly Janus kinase (JAK) inhibitors.^[10] Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.^{[10][11][12][13]} Derivatives of 4-amino-(1H)-pyrazole have shown potent inhibitory activity against JAK1, JAK2, and JAK3.^[10]

Although no direct inhibition data for **1-isopropyl-1H-pyrazol-4-amine** on specific kinases is available, its structural similarity to known kinase inhibitors suggests it could serve as a valuable building block or a starting point for the design of novel kinase inhibitors.

[Click to download full resolution via product page](#)

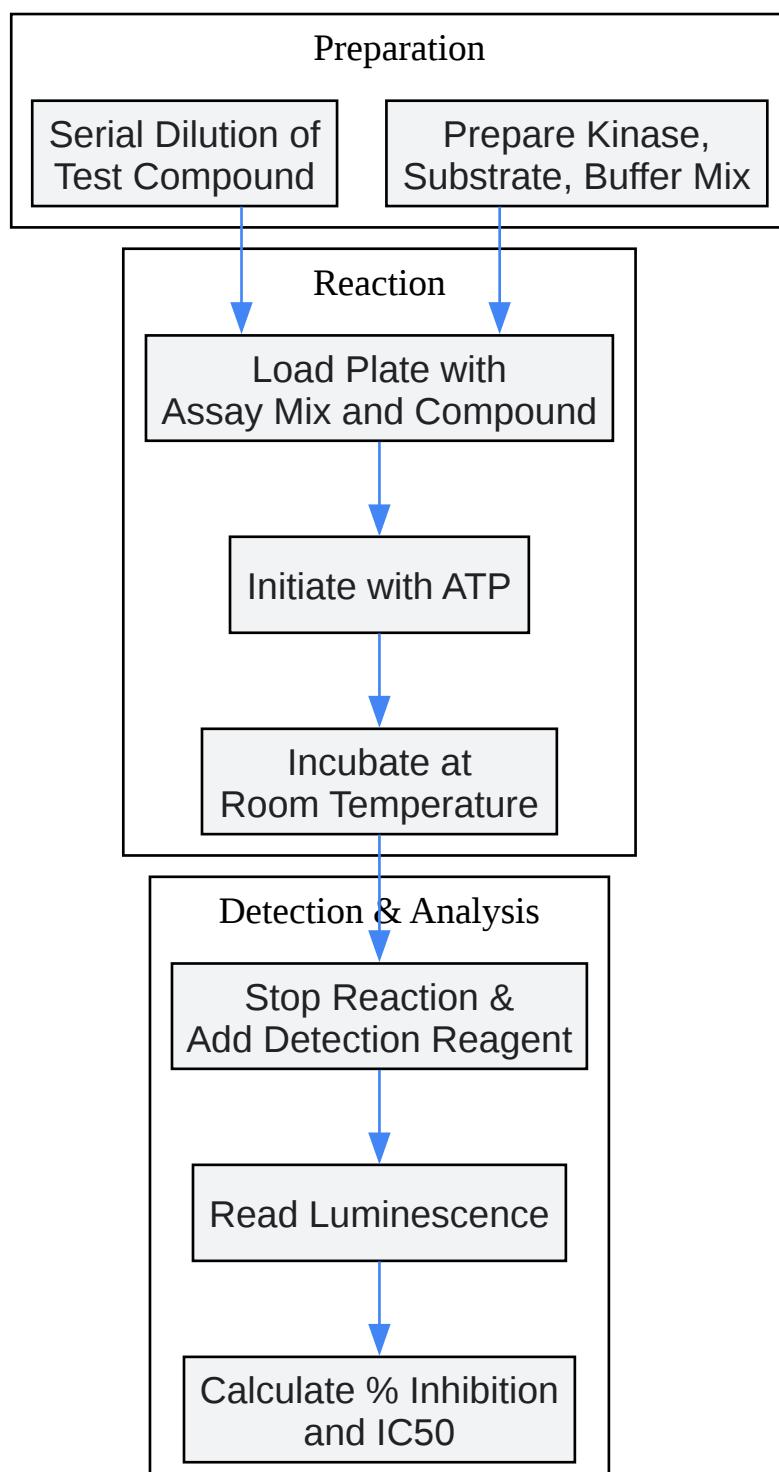
Caption: General JAK-STAT signaling pathway and the inhibitory role of aminopyrazole derivatives.

Table 2: Representative Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives (Not **1-isopropyl-1H-pyrazol-4-amine** specifically)

Compound ID	Target Kinase	IC ₅₀ (nM)	Cell Line	Antiproliferative IC ₅₀ (μM)	Reference
3f	JAK1	3.4	PC-3	Low μM	[10]
JAK2	2.2	HEL	[10]		
JAK3	3.5	K562	[10]		
MCF-7	[10]				
MOLT4	[10]				
11b	-	-	HEL	0.35	[10]
K562	0.37	[10]			
15	CDK2	Ki = 5	A2780	GI ₅₀ = 0.158	[14]

This table provides data for derivatives to illustrate the potential of the scaffold and is not data for **1-isopropyl-1H-pyrazol-4-amine** itself.

General Experimental Protocol for Kinase Inhibition Assay


The following is a generalized protocol for assessing the in vitro inhibitory activity of a compound against a purified kinase.

- Objective: To determine the in vitro inhibitory activity of the test compound against a purified kinase.
- Materials:

- Recombinant human kinase
- Peptide substrate
- ATP (Adenosine triphosphate)
- Test compound dissolved in DMSO
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well plates

• Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.
- Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

1-isopropyl-1H-pyrazol-4-amine is a readily synthesizable molecule that belongs to the pharmacologically significant class of aminopyrazoles. While direct biological data for this specific compound is limited, its structural features strongly suggest its potential as a scaffold or intermediate in the development of novel therapeutics, particularly kinase inhibitors. Further investigation into its biological activity is warranted to fully elucidate its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmajournal.net [pharmajournal.net]
- 2. scbt.com [scbt.com]
- 3. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 4. 4-AMINO-1-ISOPROPYL-1H-PYRAZOLE | 97421-16-4 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpr.com [ijpr.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 1-isopropyl-1H-pyrazol-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282759#1-isopropyl-1h-pyrazol-4-amine-literature-review\]](https://www.benchchem.com/product/b1282759#1-isopropyl-1h-pyrazol-4-amine-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com